

A Comprehensive Technical Guide to 2,4-Difluorophenylhydrazine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **2,4-Difluorophenylhydrazine**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylhydrazine and its hydrochloride salt are important synthetic intermediates, primarily utilized in the development of pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and physicochemical properties, making it a valuable building block for introducing fluorine into target molecules. This strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, key parameters in drug design. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and key applications of **2,4-Difluorophenylhydrazine**.

Physical and Chemical Properties

2,4-Difluorophenylhydrazine is most commonly handled and stored as its hydrochloride salt, which exhibits greater stability. The properties of both the free base and the hydrochloride salt are summarized below.

Quantitative Data Summary

| Property | 2,4-Difluorophenylhydrazine | 2,4-Difluorophenylhydrazine Hydrochloride |
|-------------------|---|--|
| Molecular Formula | C ₆ H ₆ F ₂ N ₂ | C ₆ H ₆ F ₂ N ₂ ·HCl[1][2] |
| Molecular Weight | 144.12 g/mol | 180.58 g/mol [1][2] |
| CAS Number | 40594-30-7 | 51523-79-6[1][2] |
| Appearance | Cream crystalline solid | White to light yellow or dark green powder/crystal[1] |
| Melting Point | 65 °C | 227 - 249 °C[1] |
| Boiling Point | 185.1 ± 30.0 °C (Predicted) | Not available |
| Density | 1.379 ± 0.06 g/cm ³ (Predicted) | Not available |
| pKa | 4.77 ± 0.27 (Predicted) | Not available |
| Solubility | Slightly soluble in DMSO and Methanol | Not available |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **2,4-Difluorophenylhydrazine** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned spectrum for **2,4-difluorophenylhydrazine** is not readily available in the searched literature, data for analogous compounds and general principles allow for a predicted spectrum.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the -NH proton, and the -NH₂ protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The hydrazine protons will appear as broad signals, and their chemical shift can be concentration-dependent and affected by the solvent.

- ^{13}C NMR: The carbon NMR spectrum for the hydrochloride salt in DMSO-d₆ is available[3]. The signals for the fluorinated aromatic carbons will appear as doublets due to C-F coupling. The carbon attached to the hydrazine group will also be identifiable.
- ^{19}F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with coupling to each other and to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for **2,4-Difluorophenylhydrazine** hydrochloride include:

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|---|
| 3400-3200 | N-H stretching vibrations (hydrazine group) |
| 3200-3000 | Aromatic C-H stretching |
| 1620-1580 | C=C aromatic ring stretching |
| 1520-1480 | N-H bending vibrations |
| 1280-1100 | C-F stretching vibrations |

An FTIR spectrum for **2,4-Difluorophenylhydrazine** hydrochloride is available, confirming the presence of these characteristic functional groups[4].

Mass Spectrometry (MS)

Mass spectrometry of phenylhydrazine derivatives typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the cleavage of the N-N bond and fragmentation of the aromatic ring[5]. For **2,4-Difluorophenylhydrazine**, characteristic losses would include the loss of NH₂, N₂H₃, and fragments related to the difluorophenyl cation.

Experimental Protocols

Synthesis of 2,4-Difluorophenylhydrazine Hydrochloride

A detailed, step-by-step laboratory protocol for the synthesis of **2,4-Difluorophenylhydrazine** hydrochloride is not explicitly available in the searched literature. However, a general and

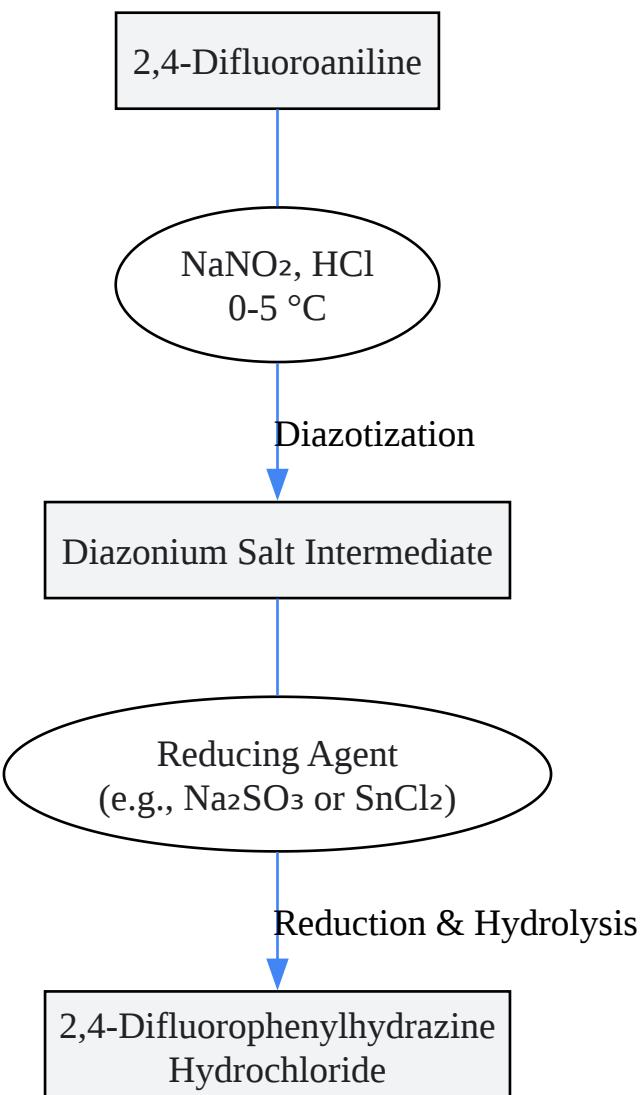
representative procedure can be adapted from the synthesis of analogous arylhydrazines, which typically involves a two-step process: diazotization of the corresponding aniline followed by reduction^{[6][7]}.

Step 1: Diazotization of 2,4-Difluoroaniline

- In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, add a solution of 2,4-difluoroaniline in dilute hydrochloric acid.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
- Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

- In a separate, larger flask, prepare a solution of sodium sulfite or stannous chloride in water and cool it in an ice bath.
- Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, keeping the temperature below 10 °C.
- After the addition is complete, continue stirring for a specified time, allowing the reaction to proceed to completion. The color of the reaction mixture will typically change.
- Acidify the reaction mixture with concentrated hydrochloric acid and heat to hydrolyze the intermediate sulfonate salt.
- Cool the mixture to induce precipitation of the **2,4-Difluorophenylhydrazine** hydrochloride.
- Collect the solid product by vacuum filtration and wash with a small amount of cold water or an appropriate organic solvent.



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General synthesis workflow for **2,4-Difluorophenylhydrazine** Hydrochloride.

Purification by Recrystallization

The crude **2,4-Difluorophenylhydrazine** hydrochloride can be purified by recrystallization to obtain a product of higher purity[8][9][10][11][12].

- Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as ethanol, methanol, or a mixture of alcohol and water.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

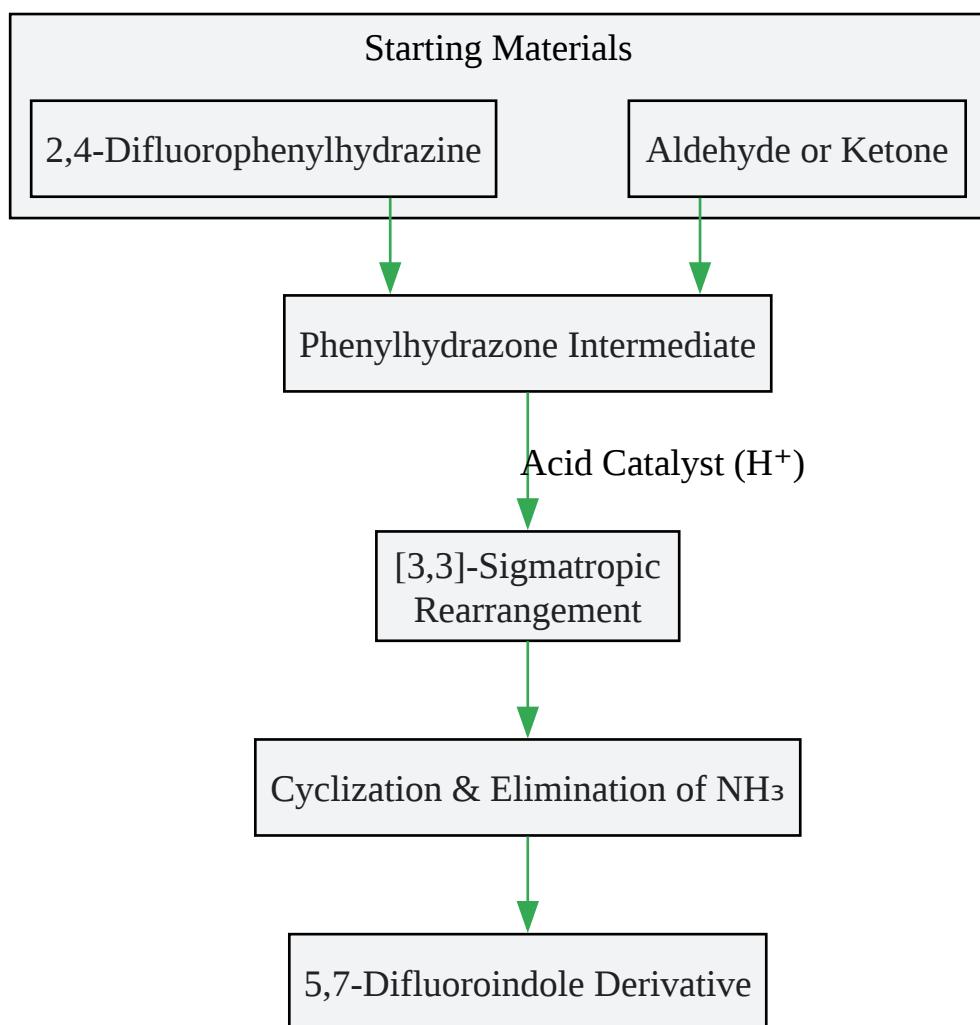
- Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature to form crystals.
- Further cool the mixture in an ice bath to maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Chemical Reactivity and Applications

The chemical reactivity of **2,4-Difluorophenylhydrazine** is dominated by the nucleophilic character of the hydrazine moiety, making it a key reagent in condensation reactions and cyclizations.

Fischer Indole Synthesis

The most prominent application of **2,4-Difluorophenylhydrazine** is in the Fischer indole synthesis, a powerful method for constructing the indole ring system[13][14][15][16][17]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed *in situ* from the reaction of **2,4-Difluorophenylhydrazine** with an aldehyde or a ketone. This reaction allows for the synthesis of indoles with fluorine atoms at the 5 and 7 positions of the indole ring, which are of significant interest in medicinal chemistry.



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Mechanism of the Fischer Indole Synthesis with **2,4-Difluorophenylhydrazine**.

Intermediate in Drug Development

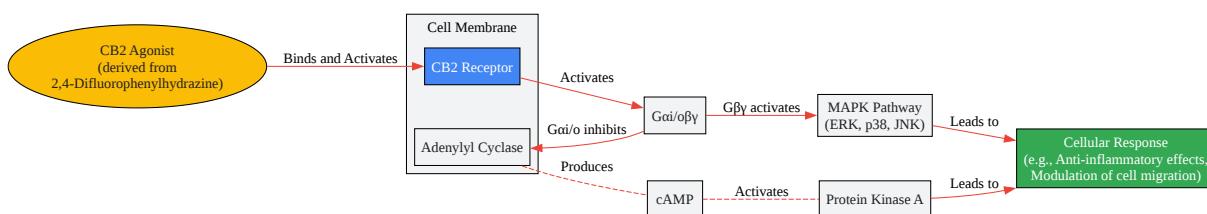
2,4-Difluorophenylhydrazine serves as a crucial intermediate in the synthesis of various biologically active molecules[1]. The incorporation of the 2,4-difluorophenyl moiety can significantly impact the pharmacological profile of a compound.

1. Anticancer Agents: Phenylhydrazine and its derivatives have been utilized in the synthesis of compounds with potential anticancer activities[18][19]. The resulting hydrazone structures and further cyclized products are being investigated for their cytotoxic effects against various

cancer cell lines, such as those for lung and breast cancer[18][20]. The mechanism of action for some of these compounds may involve the induction of apoptosis[20].

2. Cannabinoid Receptor 2 (CB2) Agonists: **2,4-Difluorophenylhydrazine** is a precursor for the synthesis of potent and selective CB2 receptor agonists[21]. The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and is a therapeutic target for inflammatory and neuropathic pain without the psychoactive effects associated with the CB1 receptor[21][22].

Upon activation by an agonist, the CB2 receptor, which is coupled to a G α /o protein, initiates a signaling cascade[23][24]. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[21][24]. The $\beta\gamma$ subunits of the G-protein can also activate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell migration and proliferation[21].



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Simplified signaling pathway of the Cannabinoid Receptor 2 (CB2).

Conclusion

2,4-Difluorophenylhydrazine is a versatile and valuable reagent in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its physical and chemical properties, largely influenced by the two fluorine atoms, make it an ideal precursor for introducing fluorine

into complex molecules. The Fischer indole synthesis remains its most significant application, providing access to a wide range of fluorinated indole derivatives. As research into fluorinated organic compounds continues to expand, the importance of **2,4-Difluorophenylhydrazine** as a key building block in drug discovery and materials science is expected to grow.

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